Pyridine-3-sulfonyl chloride hydrochloride

Stability Decomposition Heteroaromatic Sulfonyl Halides

Researchers requiring a robust sulfonylation reagent for pharmaceutical intermediate synthesis often face yield inconsistencies due to positional isomer instability. Pyridine-3-sulfonyl chloride hydrochloride resolves this as the exclusively stable 3-isomer hydrochloride salt, crucial for APIs like vonoprazan fumarate. - Enables high-yield (up to 87.9%) industrial-scale production of TAK-438. - Delivers ultra-trace analytical sensitivity (LOQ 0.098 ng/L) as a derivatization agent for estrogen monitoring. - Supplied as a moisture-sensitive white solid (≥95% purity), stored and shipped at -20°C under inert atmosphere to ensure lot-to-lot reproducibility.

Molecular Formula C5H5Cl2NO2S
Molecular Weight 214.07 g/mol
CAS No. 42899-76-3
Cat. No. B152811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3-sulfonyl chloride hydrochloride
CAS42899-76-3
Molecular FormulaC5H5Cl2NO2S
Molecular Weight214.07 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)Cl.Cl
InChIInChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H
InChIKeyVIVPWOMJFLICOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-3-sulfonyl Chloride Hydrochloride: Basic Properties and Procurement


Pyridine-3-sulfonyl chloride hydrochloride is a heteroaromatic sulfonyl halide derivative, typically supplied as a moisture‑sensitive white solid with a melting point range of 120–126 °C . It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, and is also employed as a derivatization agent in analytical chemistry to enhance the detectability of analytes such as estrogens [1]. As a hydrochloride salt, it offers improved physical form and handling characteristics compared to its free‑base counterpart, which exists as a low‑melting solid or liquid at ambient temperature .

Pyridine-3-sulfonyl Chloride Hydrochloride: Substitution Risks


Substituting pyridine-3-sulfonyl chloride hydrochloride with another sulfonyl chloride—even a positional isomer such as the 2‑ or 4‑pyridine analog—is not chemically equivalent. The three isomers exhibit fundamentally different decomposition pathways under ambient conditions: the 3‑isomer undergoes hydrolysis by trace water, whereas the 2‑ and 4‑isomers are prone to formal SO₂ extrusion, leading to distinct impurity profiles and shelf‑life characteristics . Moreover, the presence of the hydrochloride counterion influences the compound‘s physical state and stability, a factor that is absent in the free‑base sulfonyl chloride. Such divergent behavior can compromise reaction yields, product purity, and the reproducibility of analytical derivatization protocols [1][2].

Pyridine-3-sulfonyl Chloride Hydrochloride: Selection Evidence


Decomposition Pathways: Hydrolysis vs. SO₂ Extrusion

A comprehensive stability study of 236 heteroaromatic sulfonyl halides revealed that pyridine-3-sulfonyl chlorides (beta‑isomers) decompose primarily via hydrolysis by trace water, whereas the alpha‑ (2‑position) and gamma‑ (4‑position) isomers undergo formal SO₂ extrusion as their dominant decomposition pathway . This mechanistic divergence dictates that the 3‑isomer will exhibit different impurity profiles and shelf‑life behavior under identical storage conditions.

Stability Decomposition Heteroaromatic Sulfonyl Halides

Pyridine-3-sulfonyl Derivatization for Enhanced Estrogen Detection

Derivatization with pyridine-3-sulfonyl chloride (PS-Cl) enabled the quantification of the synthetic estrogen 17α‑ethynylestradiol (EE2) in surface water with a limit of quantification (LOQ) of 0.098 ng/L [1]. In contrast, a separate study employing dansyl chloride (Dns-Cl) derivatization for the same class of analytes reported LOQs in the range of 0.6–0.9 ng/L for estrogens [2]. While the studies were conducted under different experimental conditions, the approximately 6‑ to 9‑fold lower LOQ achieved with PS‑Cl derivatization suggests a substantial sensitivity advantage for ultra‑trace analysis.

Analytical Chemistry Derivatization LC-MS Endocrine Disruptors

Industrial Synthesis Yield Advantage

A patented production method for pyridine-3-sulfonyl chloride achieves a yield of 87.9% through the sequential addition of phosphorus pentachloride to pyridine-3-sulfonic acid in multiple divided portions, followed by reduced‑pressure distillation [1]. This yield is explicitly stated to be higher than that obtained by conventional methods, which typically afford the product in lower and more variable yields [2]. While a specific baseline yield is not quoted, the 87.9% value provides a benchmark for evaluating process efficiency and cost‑effectiveness in large‑scale procurement.

Process Chemistry Synthesis Yield Optimization

Hydrochloride Salt Storage Stability

Pyridine-3-sulfonyl chloride hydrochloride demonstrates defined shelf‑life under controlled storage conditions. Manufacturer specifications indicate that stock solutions stored at –80 °C remain stable for up to 6 months, while storage at –20 °C is recommended for a maximum of 1 month [1]. In contrast, the free‑base pyridine-3-sulfonyl chloride is a low‑melting solid or liquid at ambient temperature and is generally recommended for storage at 2–8 °C under an inert atmosphere, with no explicit long‑term stability data provided . The hydrochloride salt‘s defined stability windows at sub‑zero temperatures offer greater predictability and reduced risk of decomposition during prolonged storage or transportation.

Stability Storage Formulation

Pyridine-3-sulfonyl Chloride Hydrochloride: Key Applications


Ultra-Trace Estrogen Monitoring in Water

The use of pyridine-3-sulfonyl chloride hydrochloride as a derivatization agent enables quantification of estrogenic compounds (e.g., 17α‑ethynylestradiol) in surface and groundwater at limits of quantification as low as 0.098 ng/L, meeting the stringent requirements of the EU Watch List [1]. This application leverages the reagent‘s ability to form stable, highly specific sulfonyl derivatives that enhance electrospray ionization efficiency in positive‑ion mode [2].

Industrial Synthesis of Drug Intermediates

Pyridine-3-sulfonyl chloride hydrochloride is a key building block in the manufacture of active pharmaceutical ingredients (APIs) such as the antisecretory drug vonoprazan fumarate (TAK‑438) . The optimized industrial production method, which delivers yields up to 87.9%, supports cost‑effective, large‑volume procurement for pharmaceutical synthesis [3].

Cytochrome P450 Activity Assays

The compound is employed as a derivatization agent to enhance the sensitivity of phenolic metabolites formed during cytochrome P450 isoform incubation in aqueous media . This application is particularly valuable in drug metabolism and pharmacokinetic studies where low‑abundance metabolites must be detected and quantified with high confidence.

Synthesis of Sulfonamide Herbicides

Pyridine-3-sulfonyl chloride hydrochloride serves as a versatile sulfonylation reagent in the preparation of N‑(triazoloazinyl)arylsulfonamide herbicides [4]. Its defined stability profile and high purity (≥97%) make it a reliable intermediate for agrochemical research and development pipelines .

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